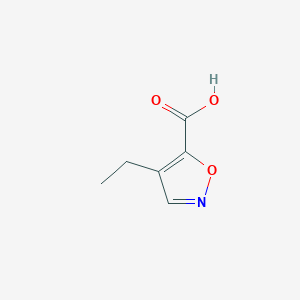
1-Benzyl-3-(3-(2-Oxopyrrolidin-1-yl)phenyl)harnstoff
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea is a synthetic organic compound that features a pyrrolidinone ring, a benzyl group, and a phenylurea moiety
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Research: It is used in studies investigating the biological activity of pyrrolidinone derivatives and their effects on cellular processes.
Industrial Applications: The compound may be utilized in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes .
Mode of Action
It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Biochemical Pathways
Compounds with a pyrrolidine ring, like this one, have been found to interact with various biochemical pathways .
Pharmacokinetics
The presence of the pyrrolidine ring may influence these properties .
Result of Action
Similar compounds have been found to exhibit various biological activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence its action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea can be synthesized through a multi-step process involving the formation of the pyrrolidinone ring, followed by the introduction of the benzyl and phenylurea groups. The synthesis typically involves:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: This step often involves the use of benzyl halides in the presence of a base to facilitate nucleophilic substitution.
Formation of the Phenylurea Moiety: This can be accomplished by reacting aniline derivatives with isocyanates or carbamoyl chlorides under controlled conditions.
Industrial Production Methods: Industrial production of 1-Benzyl-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Benzyl halides, aniline derivatives, isocyanates, and carbamoyl chlorides.
Major Products Formed:
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Analogs: Compounds with reduced functional groups, such as alcohols or amines.
Substituted Products: Compounds with various substituents on the benzyl or phenylurea moieties.
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea can be compared with other similar compounds, such as:
Pyrrolidinone Derivatives: Compounds like pyrrolidin-2-one and pyrrolidin-2,5-diones, which share the pyrrolidinone ring structure.
Phenylurea Compounds: Compounds like N-phenylurea and its derivatives, which contain the phenylurea moiety.
Uniqueness: 1-Benzyl-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea is unique due to the combination of the pyrrolidinone ring, benzyl group, and phenylurea moiety, which confer distinct chemical and biological properties.
By understanding the synthesis, reactions, applications, and mechanisms of 1-Benzyl-3-(3-(2-oxopyrrolidin-1-yl)phenyl)urea, researchers can explore its potential in various scientific and industrial fields.
Eigenschaften
IUPAC Name |
1-benzyl-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-17-10-5-11-21(17)16-9-4-8-15(12-16)20-18(23)19-13-14-6-2-1-3-7-14/h1-4,6-9,12H,5,10-11,13H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEJYWCWWMCTHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
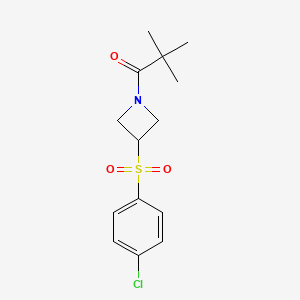
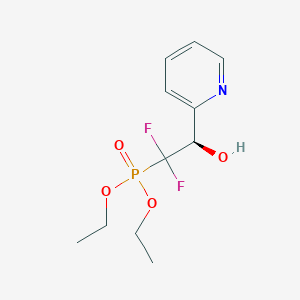
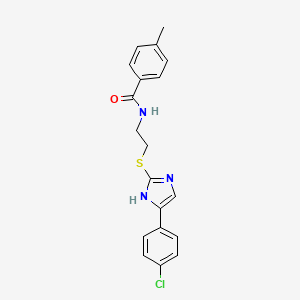
![N-(3-chloro-2-methylphenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2594045.png)
![ethyl 1-[3-(4-chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-3-carboxylate](/img/structure/B2594046.png)
![[5-Acetamido-3,4-diacetyloxy-6-(4-formylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2594048.png)
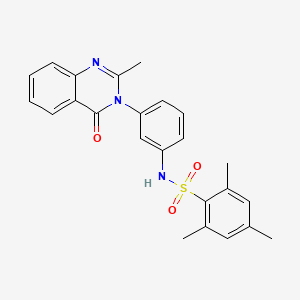

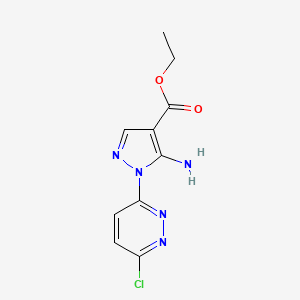
![Methyl 2-(2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate](/img/structure/B2594054.png)
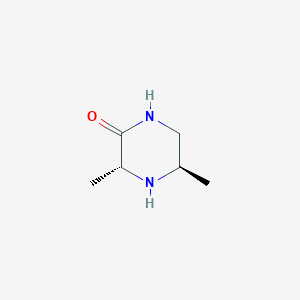
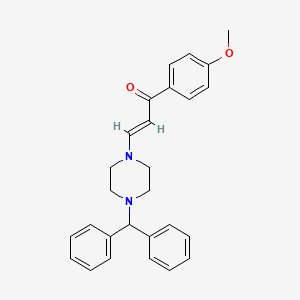
![(6-Chloro-5-methyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-2-yl)-acetic acid](/img/structure/B2594059.png)
